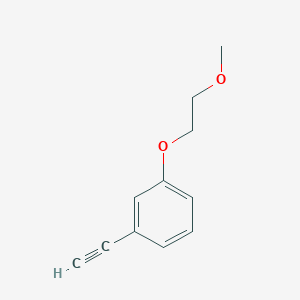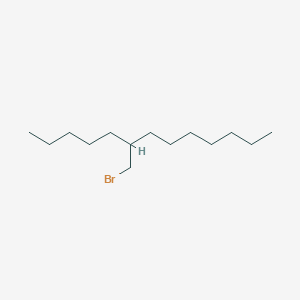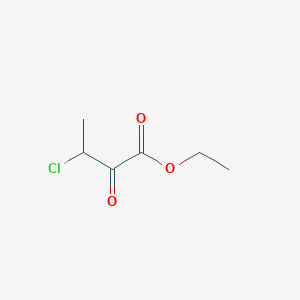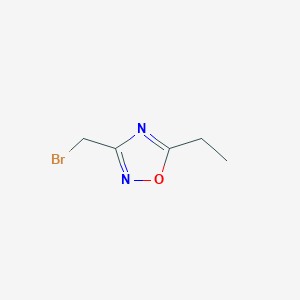![molecular formula C10H7N3OS2 B1443808 2-アミノ-5-(2-チエニル)チエノ[2,3-d]ピリミジン-4(3H)-オン CAS No. 1216059-62-9](/img/structure/B1443808.png)
2-アミノ-5-(2-チエニル)チエノ[2,3-d]ピリミジン-4(3H)-オン
説明
“2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学的研究の応用
抗結核剤
チエノ[2,3-d]ピリミジン-4(3H)-オンは、抗結核剤としての可能性を評価するために合成されてきました。この化合物などのいくつかの誘導体は、Mycobacterium tuberculosisおよびMycobacterium bovisに対して顕著な活性を示しています。 これらの化合物は、4つの細胞株に対して非細胞毒性であることが判明しており、抗結核薬としてのさらなる開発のための安全性が高いことが示されています .
抗菌活性
目的の化合物である、新規置換チエノ[2,3-d]ピリミジン-4-カルボン酸を合成するための効率的な方法が開発されました。 これらの誘導体は、Pseudomonas aeruginosaに対して特に抗菌活性を示し、基準薬であるストレプトマイシンと同等の活性を示しています . このことは、細菌感染症の治療における潜在的な用途を示唆しています。
抗がん特性
チエノ[2,3-d]ピリミジン-4(3H)-オンは、その抗がん特性について研究されてきました。特定の化合物は、マラリアの病原体であり、癌のメカニズムに関連するPlasmodium falciparumのW2株に対して顕著な活性を示しました。 これらの化合物は、ヒト肺(A549)および子宮頸部(HeLa)癌細胞株に対して細胞毒性を評価され、有意な選択性指数を伴う非細胞毒性であることが示されました .
中枢神経系障害
この化合物から合成できるチエノ[2,3-d]ピリミジン-4-カルボン酸の誘導体は、GABAB受容体モジュレーターの合成の中間体として使用されてきました。 これらのモジュレーターは、中枢神経系障害の治療に有用である可能性があり、神経薬理学におけるこの化合物の関連性を強調しています .
抗真菌作用
チエノ[2,3-d]ピリミジン誘導体は、その抗真菌活性についても試験されています。 これは、真菌感染症の治療における使用の可能性を開きますが、有効性と作用機序に関する具体的な詳細は、さらなる研究が必要です .
新規複素環式化合物の合成
この化合物は、チアゾール、ピラノチアゾール、およびチアゾロ[4,5-b]ピリジン誘導体などの新しい複素環式化合物の合成に利用されています。 これらの誘導体は、非常に効果的な抗菌性および抗癌性を持つことが報告されており、この化合物を医薬品化学における貴重な前駆体としています .
作用機序
Target of Action
The primary target of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized to act against Mycobacteria as a part of a program to develop new antitubercular agents .
Mode of Action
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with its target by inhibiting the growth of Mycobacterium tuberculosis
Biochemical Pathways
It is known that the compound exhibits significant antimycobacterial activity .
Result of Action
The result of the action of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth of Mycobacterium tuberculosis . Some of the compounds have been found to exhibit very good antimycobacterial activity .
生化学分析
Biochemical Properties
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antimycobacterial activity by interacting with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . Specifically, it inhibits cytochrome bd oxidase, an enzyme crucial for the bacterial respiratory chain . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with other biomolecules, such as ATP, further affecting the bacterial energy production .
Cellular Effects
The effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been extensively studied. In Mycobacterium tuberculosis, this compound has been shown to inhibit cell growth and proliferation by disrupting the bacterial respiratory chain . This disruption leads to a decrease in ATP production, which is essential for cellular metabolism and energy. Furthermore, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to induce changes in gene expression related to energy metabolism and stress response in the bacteria . These changes ultimately result in the death of the bacterial cells.
Molecular Mechanism
The molecular mechanism of action of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its binding interactions with key enzymes and biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the bacterial respiratory chain . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with ATP, further inhibiting energy production in the bacteria . These interactions lead to a cascade of molecular events that ultimately result in the death of the bacterial cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on bacterial growth and metabolism . Prolonged exposure to 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can lead to the development of resistance in some bacterial strains . Additionally, long-term studies have indicated that this compound can cause persistent changes in gene expression related to energy metabolism and stress response in the bacteria .
Dosage Effects in Animal Models
The effects of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with host enzymes and proteins, leading to cellular damage and dysfunction.
Metabolic Pathways
2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, particularly those related to energy metabolism in bacteria. This compound inhibits cytochrome bd oxidase, a key enzyme in the bacterial respiratory chain, leading to a decrease in ATP production . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to interact with other enzymes and cofactors involved in energy metabolism, further disrupting the bacterial metabolic processes .
Transport and Distribution
The transport and distribution of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported into bacterial cells via specific transporters and accumulates in the cytoplasm . Once inside the cell, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with key enzymes and proteins involved in energy metabolism . Additionally, 2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to accumulate in specific subcellular compartments, such as the mitochondria, further enhancing its inhibitory effects on bacterial growth and metabolism .
特性
IUPAC Name |
2-amino-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJMPKXAOGXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)






![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
